Pyrasulfotole-desmethyl is synthesized through the metabolic transformation of pyrasulfotole. The synthesis involves enzymatic reactions primarily mediated by cytochrome P450 enzymes in mammals and plants. The process typically includes hydroxylation and demethylation steps that convert the parent compound into its desmethyl derivative. The detailed technical aspects of this synthesis are often investigated using in silico models which predict metabolic pathways based on structural characteristics .
The molecular structure of pyrasulfotole-desmethyl can be represented by its chemical formula , with a molar mass of approximately 348.3 g/mol. Its structure features a pyrazolone core with various functional groups contributing to its biological activity.
Pyrasulfotole-desmethyl participates in various chemical reactions typical of organic compounds, particularly those involving functional group transformations. Its reactivity profile includes:
These reactions are crucial for understanding its environmental fate and behavior as a metabolite in biological systems.
The mechanism by which pyrasulfotole-desmethyl exerts its effects primarily revolves around its role as a metabolite of pyrasulfotole. It acts by inhibiting carotenoid biosynthesis through interference with the enzyme 4-hydroxyphenylpyruvate dioxygenase. This inhibition leads to a reduction in protective pigments in plants, making them susceptible to oxidative stress and photolytic damage.
Pyrasulfotole-desmethyl exhibits several notable physical and chemical properties:
Pyrasulfotole-desmethyl serves primarily as an analytical target in residue monitoring due to its status as a metabolite of pyrasulfotole. Its detection is crucial for ensuring compliance with agricultural safety standards and assessing environmental impact.
Pyrasulfotole-desmethyl, the biologically active metabolite of the herbicide pyrasulfotole, functions as a potent inhibitor of 4-hydroxyphenylpyruvate dioxygenase (HPPD), a critical enzyme in plastoquinone and carotenoid biosynthesis. In resistant Raphanus raphanistrum populations, this compound exhibits altered efficacy due to genomic and metabolic adaptations. Recent pan-genome analyses reveal that resistant biotypes possess structural variations in genomic regions encoding HPPD enzyme complexes, including SNPs and large-fragment translocations within ancestral karyotype blocks. These variations potentially modify the HPPD binding site’s conformation, reducing pyrasulfotole-desmethyl affinity [2].
Epigenetic modifications further modulate resistance phenotypes. Stress-induced DNA methylation at promoter regions of carotenoid biosynthesis genes (e.g., PDS, ZDS) can suppress pyrasulfotole-desmethyl’s disruption of redox cycling. In R. raphanistrum, hypermethylation of NCED (9-cis-epoxycarotenoid dioxygenase) promoters correlates with sustained carotenoid pools under HPPD inhibition, enabling photosynthetic continuity despite herbicide exposure. This epigenetic "memory" is transgenerationally inherited in weedy populations, cementing resistance [6].
Table 1: Metabolic Adaptations in Pyrasulfotole-desmethyl-Resistant Raphanus raphanistrum
Adaptation Type | Biological Mechanism | Resistance Consequence |
---|---|---|
Genomic Rearrangement | Translocation of AK block 7 containing HPPD paralogs | Altered enzyme kinetics reducing inhibitor binding |
Metabolic Diversion | Shikimate pathway flux toward tocopherol synthesis | Compensatory antioxidant production |
Epigenetic Regulation | Hypermethylation of NCED and carotenoid genes | Sustained carotenoid pools under herbicide stress |
The phloem mobility of pyrasulfotole-desmethyl is pivotal for its efficacy in meristematic tissues. Resistant R. raphanistrum populations exhibit altered translocation patterns characterized by:
Table 2: Translocation Patterns of Pyrasulfotole-desmethyl in Raphanus raphanistrum
Plant Biotype | % Apical Accumulation (24h) | Effect of Bromoxynil Co-Application | Role of Auxin Transporters |
---|---|---|---|
Susceptible | 72 ± 8% | 22% reduction in translocation | Minimal ABCB/PIN involvement |
Low-level Resistant | 41 ± 6% | 38% reduction in translocation | Moderate efflux activity |
High-level Resistant | 28 ± 5% | 40% reduction in translocation | Strong ABCB-mediated exclusion |
The resilience of R. raphanistrum to pyrasulfotole-desmethyl stems from intersecting genetic and epigenetic networks:
Table 3: Epigenetic Regulators of Pyrasulfotole-desmethyl Resistance
Epigenetic Modifier | Target Locus | Functional Outcome |
---|---|---|
siRNA-guided DNA methylation | HPPD enhancer region | Suppressed stress-responsive gene upregulation |
Histone H3K27me3 marks | GST-U17 promoter | Constitutive expression of detoxification enzymes |
Chromatin remodeling complexes | Carotenoid gene clusters | Enhanced accessibility under herbicide stress |
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